molecular formula C15H20N6OS B2549277 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2415471-97-3

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B2549277
CAS No.: 2415471-97-3
M. Wt: 332.43
InChI Key: MLGVOSPJVXAVEZ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is an intriguing compound belonging to a class of heterocyclic organic chemicals This compound is characterized by the presence of a cyclopenta[d]pyrimidine core, fused with a piperazine ring and substituted with a 1,2,4-thiadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps:

  • Formation of the Cyclopenta[d]pyrimidine Core: : This might start with the cyclization of suitable precursors under acidic or basic conditions.

  • Introduction of the Piperazine Ring: : The piperazine moiety can be introduced through nucleophilic substitution reactions.

  • Attachment of the Thiadiazolyl Group: : This step likely involves the formation of the 1,2,4-thiadiazole ring, which can be achieved through cyclization reactions involving thiosemicarbazide and formaldehyde, followed by coupling to the piperazine derivative.

The reaction conditions often include controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the formation of desired bonds without causing unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of such compounds usually requires optimization for scale-up. This involves:

  • Use of batch or continuous flow reactors.

  • Monitoring of reaction kinetics to ensure maximum yield.

  • Purification steps such as crystallization, filtration, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various types of reactions:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using hydrogen gas or hydride donors can convert certain functional groups to their corresponding reduced forms.

  • Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, where certain substituents can be replaced by others under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, sulfonyl chlorides.

Major Products Formed

Depending on the nature of the reaction and conditions used, the products can range from simple modifications of functional groups to complex rearrangements of the molecular structure.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for the synthesis of more complex molecules with desired chemical properties.

Biology

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine has potential biological activity that can be explored for enzyme inhibition, receptor binding studies, and as a molecular probe in biochemical pathways.

Medicine

In medicine, this compound may be investigated for its pharmacological properties, including potential therapeutic applications such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound can be used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific enzymes, receptors, or proteins within a biological system.

  • Pathways Involved: : Its action could involve the inhibition or activation of biochemical pathways, leading to a cascade of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(2-thiazolyl)piperazine

  • 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-trifluoromethylphenyl)piperazine

Uniqueness

Compared to similar compounds, 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine stands out due to its unique combination of a thiadiazole ring and methoxymethyl group, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-22-9-13-18-15(23-19-13)21-7-5-20(6-8-21)14-11-3-2-4-12(11)16-10-17-14/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGVOSPJVXAVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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